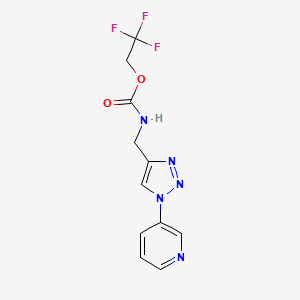
2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C11H10F3N5O2 and its molecular weight is 301.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,2,2-Trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of trifluoroethyl isocyanate with appropriate triazole derivatives. The method ensures high yields and purity of the final product.
Anticancer Properties
Research has indicated that compounds containing the trifluoroethyl group often exhibit significant anticancer activity. For instance, in a study conducted by the National Cancer Institute (NCI), various trifluoromethyl-containing carbamates were tested against multiple cancer cell lines. The results demonstrated notable activity against leukemia and lung cancer cell lines at a concentration of 10−5M .
Table 1: Anticancer Activity of Trifluoroethyl Carbamates
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | Leukemia | 5.0 | Topoisomerase II inhibitor |
| B | Non-small cell lung cancer | 7.5 | Antimitotic agent |
| C | Renal cancer | 6.0 | DNA antimetabolite |
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Compounds with similar structures have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair .
- Antimitotic Activity : The compound may disrupt mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
- DNA Interference : It acts as a DNA antimetabolite by mimicking nucleotides and interfering with nucleic acid synthesis .
Case Studies
Several studies have highlighted the efficacy of trifluoroethyl derivatives in clinical settings:
- Study on Triazole Derivatives : A recent study evaluated a series of triazole derivatives for their anticancer properties. The compound under review showed promising results in inhibiting tumor growth in preclinical models .
- Fluorinated Compounds in Drug Design : Research indicates that the introduction of trifluoromethyl groups enhances metabolic stability and alters pharmacokinetics favorably. This modification is critical for increasing the bioavailability of drugs targeting cancer .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[(1-pyridin-3-yltriazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)7-21-10(20)16-4-8-6-19(18-17-8)9-2-1-3-15-5-9/h1-3,5-6H,4,7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBMGXRNMJXDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














